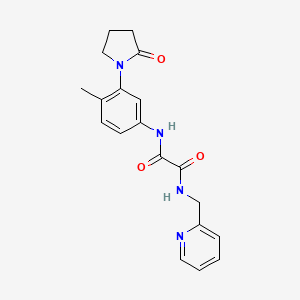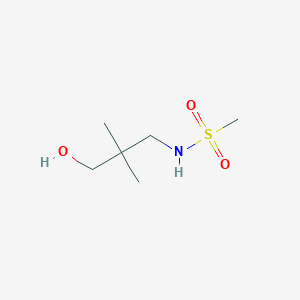
4-(N,N-diallylsulfamoyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(N,N-diallylsulfamoyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide, also known as DASB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. DASB is a synthetic organic compound that belongs to the class of sulfonamides and thiazoles. It is a yellow crystalline powder that is soluble in organic solvents.
Mecanismo De Acción
The mechanism of action of 4-(N,N-diallylsulfamoyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide is not fully understood, but it is believed to involve the inhibition of carbonic anhydrase. Carbonic anhydrase is an enzyme that catalyzes the reversible hydration of carbon dioxide to form bicarbonate ions and protons. By inhibiting carbonic anhydrase, this compound may disrupt the balance of bicarbonate ions and protons, leading to a reduction in pH and subsequent inhibition of cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro and in vivo, and to have anti-inflammatory properties. This compound has also been shown to have neuroprotective effects, and may have potential applications in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-(N,N-diallylsulfamoyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide has several advantages for use in lab experiments. It is stable under a range of conditions, and can be easily synthesized in high yields and purity. This compound is also soluble in organic solvents, making it easy to handle and manipulate. However, this compound has some limitations for use in lab experiments. It is relatively expensive compared to other compounds, and its mechanism of action is not fully understood.
Direcciones Futuras
There are several future directions for research on 4-(N,N-diallylsulfamoyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide. One area of interest is its potential as an anticancer agent. Further studies are needed to fully understand its mechanism of action and to optimize its efficacy as a cancer treatment. Another area of interest is its neuroprotective properties, and its potential as a treatment for neurodegenerative diseases. Additionally, further studies are needed to explore the antimicrobial properties of this compound and its potential applications in the field of medicine.
Métodos De Síntesis
The synthesis of 4-(N,N-diallylsulfamoyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide involves the reaction of 4-(thiophen-2-yl)thiazol-2-amine and N,N-diallylsulfamide in the presence of a catalyst. The reaction takes place under mild conditions and yields this compound as the final product. The synthesis of this compound has been optimized to achieve high yields and purity.
Aplicaciones Científicas De Investigación
4-(N,N-diallylsulfamoyl)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide has been studied extensively for its potential applications in various fields of scientific research. It has been found to be an effective inhibitor of carbonic anhydrase, an enzyme that is involved in many physiological processes. This compound has also been shown to have antimicrobial activity against a range of bacteria and fungi.
Propiedades
IUPAC Name |
4-[bis(prop-2-enyl)sulfamoyl]-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S3/c1-3-11-23(12-4-2)29(25,26)16-9-7-15(8-10-16)19(24)22-20-21-17(14-28-20)18-6-5-13-27-18/h3-10,13-14H,1-2,11-12H2,(H,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOHSJPXIHHJGPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(8H-indeno[1,2-d]thiazol-2-yl)-2-((4-methoxyphenyl)thio)acetamide](/img/structure/B2878211.png)

![[4-[(E)-2-cyano-3-(2-nitroanilino)-3-oxoprop-1-enyl]-2-ethoxyphenyl] 4-methoxybenzoate](/img/structure/B2878214.png)
![N-cyclopentyl-2-[1-(2,3-dimethylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetamide](/img/structure/B2878216.png)
![(2E)-N-({4-[(3,5-dimethylphenyl)sulfamoyl]phenyl}carbamothioyl)-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2878218.png)
![(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)(m-tolyl)methanone](/img/structure/B2878220.png)


![N-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazine-1-carbothioyl}-4-(diethylamino)benzamide](/img/structure/B2878224.png)
![(1R,5S)-8-((5-chloro-2-methoxyphenyl)sulfonyl)-3-methylene-8-azabicyclo[3.2.1]octane](/img/structure/B2878225.png)
![1-acetyl-N-(4-{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methoxy}phenyl)piperidine-4-carboxamide](/img/structure/B2878226.png)


